molecular formula C18H12N2O4 B1353562 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid CAS No. 253144-69-3

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid

Cat. No. B1353562
CAS RN: 253144-69-3
M. Wt: 320.3 g/mol
InChI Key: OGTMAZPALCADHM-UHFFFAOYSA-N
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Description

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid (DPPD) is a heterocyclic compound. It has the molecular formula C18H12N2O4 . The compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.


Molecular Structure Analysis

The molecular structure of 5,6-Diphenyl-3,4-pyridazinedicarboxylic acid consists of two phenyl groups attached to the 5 and 6 positions of a pyridazine ring. The 3 and 4 positions of the pyridazine ring are substituted with carboxylic acid groups . The exact mass of the molecule is 320.07970687 g/mol .


Physical And Chemical Properties Analysis

5,6-Diphenyl-3,4-pyridazinedicarboxylic acid has a molecular weight of 320.3 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 100 Ų . The compound has a complexity of 458 .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Several studies have synthesized derivatives of pyridazinedicarboxylic acid and investigated their antibacterial and antimicrobial activities. For instance, Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, finding that the sulfamide derivative exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Similarly, Ali (2009) developed novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, which showed potential as antimicrobial agents (Ali, 2009).

properties

IUPAC Name

5,6-diphenylpyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)14-13(11-7-3-1-4-8-11)15(12-9-5-2-6-10-12)19-20-16(14)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTMAZPALCADHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423356
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253144-69-3
Record name 5,6-diphenyl-3,4-pyridazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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